

An In-depth Technical Guide to the Basic Principles of Estrane Nomenclature

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Compound Name: *Estrane*

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For researchers, scientists, and drug development professionals, a precise understanding of steroid nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is fundamental. This guide focuses on the core principles of naming **estrane**, the C18 steroid parent that forms the structural basis for all estrogenic hormones.

The Estrane Core Structure

Estrane is a saturated tetracyclic hydrocarbon with the molecular formula C₁₈H₃₀.^[1] Its structure consists of three six-membered cyclohexane rings (A, B, C) and one five-membered cyclopentane ring (D), fused together to form a cyclopenta[a]phenanthrene nucleus.^{[1][2][3]} A key feature distinguishing **estrane** from other steroid parent structures like androstane is the absence of a methyl group at the C-10 position.^{[1][4]} It possesses a single methyl group at the C-13 position.^[5] This structure is also referred to as 19-norandrostane.^{[1][4]}

The standard numbering of the carbon atoms and lettering of the rings in the steroid nucleus is a critical first step in nomenclature, as shown below.^{[3][6]}

Fundamental IUPAC Naming Principles

The systematic naming of an **estrane** derivative follows a hierarchical set of IUPAC rules that define its stereochemistry, functional groups, and any structural modifications.

The foundation of the name is the parent hydrocarbon. For C18 steroids without a methyl group at C-10, the parent name is **estrane**.^[5] This name implies a specific and conserved

stereochemistry at the ring junctions: 8β , 9α , 10β , 13β , and 14α , unless stated otherwise.[\[6\]](#)

Stereochemistry is a critical aspect of steroid nomenclature, defining the three-dimensional arrangement of atoms.

- α/β Notation: This is the most common method for describing the orientation of substituents on the steroid ring system.[\[2\]](#)
 - β -orientation signifies that the substituent is "above" the plane of the ring system, pointing towards the same side as the angular methyl group at C-13. These bonds are represented by solid or heavy wedges.[\[7\]](#)
 - α -orientation indicates the substituent is "below" the plane of the ring, on the opposite side of the C-13 methyl group. These bonds are shown with dashed or hashed lines.[\[7\]](#)
- A/B Ring Junction (C-5): **Estrane** can exist as two primary isomers based on the configuration of the hydrogen atom at C-5.[\[1\]](#)
 - **5α -estrane**: The hydrogen at C-5 is in the α -position (below the plane), resulting in a trans fusion between the A and B rings. This creates a relatively flat, linear molecular shape.[\[1\]](#)
 - **5β -estrane**: The hydrogen at C-5 is in the β -position (above the plane), leading to a cis fusion between the A and B rings. This results in a bent molecular shape.[\[1\]](#)
- Unknown Configuration: If the configuration at a specific center is unknown, the Greek letter xi (ξ) is used as a prefix.[\[6\]](#) For example, a hydroxyl group at C-3 with an unknown orientation would be named 3- ξ -hydroxy.

The presence of double or triple bonds is indicated by changing the "-ane" suffix of the parent name to "-ene" or "-yne", respectively.[\[8\]](#) The position of the double bond is specified by the lower number of the two carbon atoms involved, placed before the suffix.[\[3\]](#)[\[9\]](#)

- Example: A double bond between C-1 and C-2 in the A ring of **estrane** would be named estr-1-ene.
- Multiple Double Bonds: If multiple double bonds are present, prefixes like "diene" or "triene" are used. For instance, the aromatic A ring of estrogens is denoted as estra-1,3,5(10)-triene.

[\[10\]](#)

Functional groups are designated using prefixes or suffixes according to IUPAC priority rules.

[\[8\]](#)[\[11\]](#)

- Suffixes: The principal functional group is denoted by a suffix. Common examples in **estrane** derivatives include:
 - -ol for a hydroxyl group (-OH).
 - -one for a carbonyl group (C=O).
 - -oic acid for a carboxyl group (-COOH).
- Prefixes: Other functional groups are named using prefixes.
 - hydroxy- for -OH (when not the principal group).
 - oxo- for C=O (when not the principal group).[\[2\]](#)

Example: Estrone, which has a hydroxyl group at C-3 and a ketone at C-17 on an estr-1,3,5(10)-triene core, is systematically named 3-hydroxyestra-1,3,5(10)-trien-17-one.[\[12\]](#)

- Nor-: This prefix indicates the removal of a carbon atom from the steroid skeleton.[\[13\]](#) For example, 19-norandrostane is another name for **estrane**, signifying the absence of the C-19 methyl group.[\[1\]](#)
- Homo-: Indicates the addition of a CH₂ group, expanding a ring.
- Seco-: Denotes the cleavage or breaking of a ring bond.[\[14\]](#)

Quantitative Data

While nomenclature is a qualitative system of rules, the resulting isomers have distinct physical and chemical properties that can be quantified. The table below presents key properties for the parent **estrane** molecule and two of its most significant derivatives, estrone and estradiol.

Property	5 α -Estrane	Estrone	17 β -Estradiol
IUPAC Name	(8S,9S,10R,13S,14S)-13-Methyl-tetradecahydro-1H-cyclopenta[a]phenanthrene	3-Hydroxyestrone[12]	Estra-1,3,5(10)-triene-3,17 β -diol
Molecular Formula	C ₁₈ H ₃₀ [1]	C ₁₈ H ₂₂ O ₂ [12]	C ₁₈ H ₂₄ O ₂
Molecular Weight	246.43 g/mol [1]	270.37 g/mol	272.38 g/mol
Stereochemistry at C5	5 α (trans)[1]	N/A (Aromatic A-ring)	N/A (Aromatic A-ring)

Experimental Protocols for Structure Elucidation

The correct IUPAC name for a novel or synthesized **estrane** derivative depends on the unambiguous determination of its molecular structure and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the definitive methods for this purpose.

This generalized protocol outlines the steps for characterizing an **estrane** derivative.[15]

- Sample Preparation:
 - Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Transfer the solution to a high-quality NMR tube.
- Data Acquisition: A suite of 1D and 2D NMR experiments is required on a high-field spectrometer (\geq 400 MHz).
 - 1D ¹H NMR: Provides information on the number of different proton environments and their coupling patterns.
 - 1D ¹³C NMR & DEPT: Identifies the number of carbon environments and distinguishes between CH, CH₂, and CH₃ groups.

- 2D COSY (Correlation Spectroscopy): Reveals proton-proton (^1H - ^1H) coupling networks, helping to trace out the spin systems within each ring of the steroid.
- 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ^1H and ^{13}C atoms, allowing for the assignment of carbons based on their attached protons.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule and confirming the overall carbon skeleton.
- 2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating Frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the relative stereochemistry (e.g., distinguishing between α and β substituents).[16][17]

- Data Analysis and Structure Assignment:
 - Integrate the ^1H NMR spectrum to determine the relative number of protons.
 - Assign the signals in the ^1H and ^{13}C spectra using the 2D correlation data (COSY, HSQC, HMBC).
 - Use the NOESY/ROESY correlations to establish the stereochemical relationships between substituents and at ring junctions. For example, a strong NOE between the C-18 methyl protons and a proton at C-8 would confirm the β -orientation of that proton.
 - Combine all data to build the final structure, which then allows for the assignment of the correct IUPAC name.

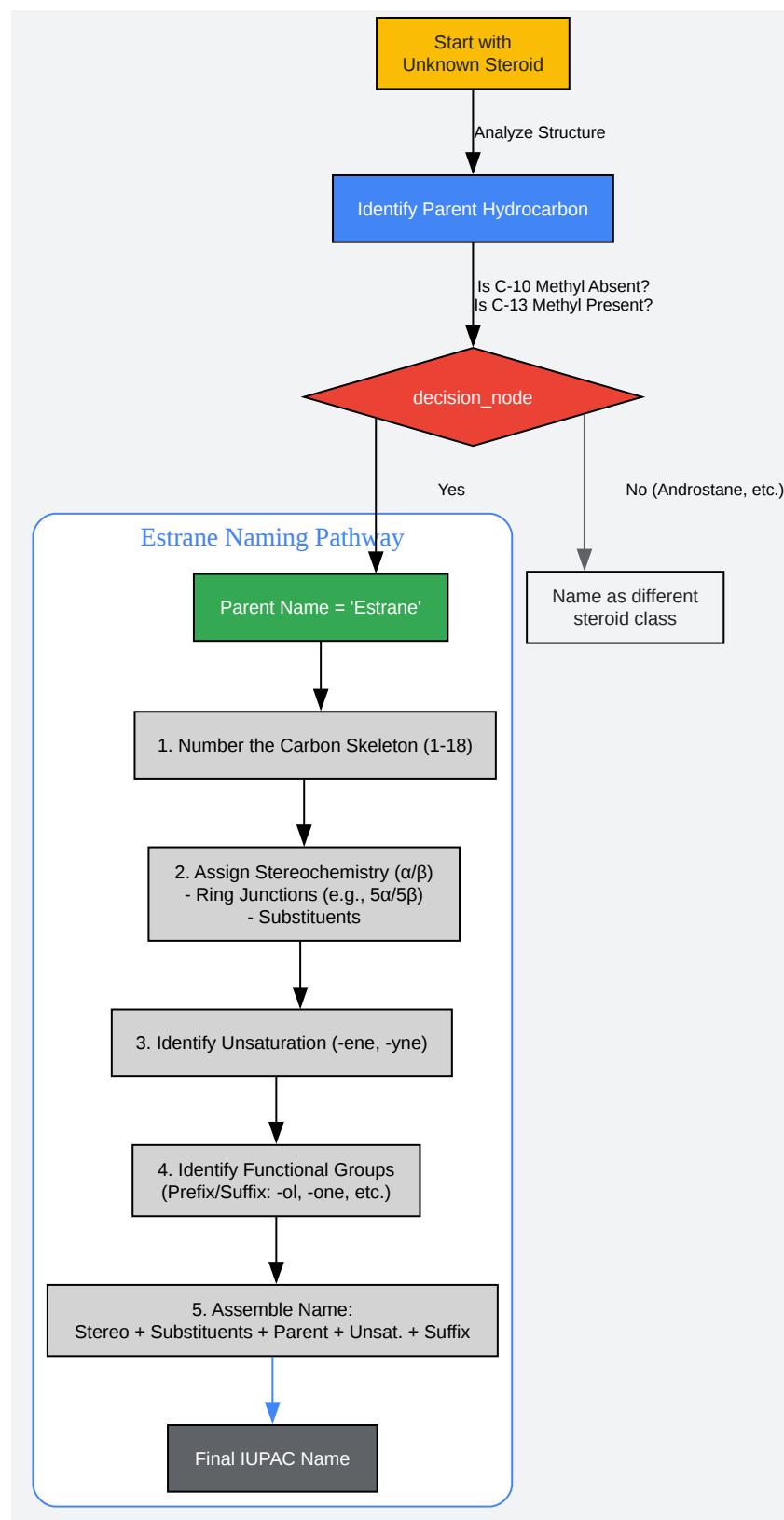
This technique provides the absolute three-dimensional structure of a molecule.[18]

- Crystal Growth: Grow a single, high-quality crystal of the **estrane** derivative. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.
- Mounting and Data Collection:
 - Mount a suitable crystal on a goniometer head.[19]

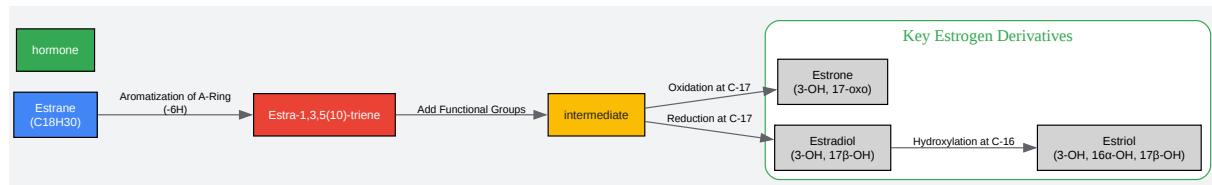
- Place the crystal in a stream of cold nitrogen (typically 100-170 K) to minimize thermal motion.[19]
- Collect X-ray diffraction data using a diffractometer by rotating the crystal in a beam of monochromatic X-rays.[18]
- Structure Solution and Refinement:
 - Process the raw diffraction data to obtain a set of structure factors.
 - Solve the "phase problem" using computational methods to generate an initial electron density map.
 - Build an atomic model into the electron density map.
 - Refine the model computationally to achieve the best fit between the calculated and observed diffraction data.[19]
- Analysis: The final refined structure provides precise bond lengths, bond angles, and the absolute stereochemistry of the molecule, confirming its identity and enabling definitive IUPAC naming.[20]

Visualizations

The following diagrams illustrate the logical relationships in **estrane** nomenclature.

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Caption: A flowchart illustrating the logical steps for deriving the IUPAC name of an **estrane** derivative.



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Caption: Relationship between the parent **estrane** core and key biologically active estrogen derivatives.

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References

- 1. Estrane (24749-37-9) for sale [vulcanchem.com]
- 2. muscledogfitness.com [muscledogfitness.com]
- 3. Steroid - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. 3S-2.1 to 3S-2.4 [iupac.qmul.ac.uk]
- 6. publications.iupac.org [publications.iupac.org]
- 7. researchgate.net [researchgate.net]
- 8. ergogenics.org [ergogenics.org]

- 9. 3.3.1 Hydrocarbons: Names and Structures – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]
- 10. Estrane - Wikipedia [en.wikipedia.org]
- 11. web.viu.ca [web.viu.ca]
- 12. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. NOMENCLATURE AND STEREOCHEMISTRY OF STEROIDS | PDF [slideshare.net]
- 14. Steroids Contents and Introduction [iupac.qmul.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. books.rsc.org [books.rsc.org]
- 17. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. mdpi.com [mdpi.com]
- 20. Use of X-ray crystallography for the characterization of single crystals grown in steroid containing transdermal drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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